9-Benzyl-9-azabicyclo[6.2.0]decan-10-one

Antimalarial Plasmodium falciparum Drug resistance

9-Benzyl-9-azabicyclo[6.2.0]decan-10-one is a synthetic bicyclic β-lactam belonging to the azabicyclo[6.2.0]decane class, characterized by a fused four-membered β-lactam ring (azetidin-2-one) and an eight-membered carbocycle, with an N-benzyl substituent. Its molecular formula is C₁₆H₂₁NO (MW 243.34 g/mol), and its computed logP is 3.5.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 849669-62-1
Cat. No. B14192024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-9-azabicyclo[6.2.0]decan-10-one
CAS849669-62-1
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CCCC2C(CC1)C(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C16H21NO/c18-16-14-10-6-1-2-7-11-15(14)17(16)12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2
InChIKeySPQPZVXEHIYLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-9-azabicyclo[6.2.0]decan-10-one (CAS 849669-62-1): Bicyclic β-Lactam with Documented Antimalarial Activity


9-Benzyl-9-azabicyclo[6.2.0]decan-10-one is a synthetic bicyclic β-lactam belonging to the azabicyclo[6.2.0]decane class, characterized by a fused four-membered β-lactam ring (azetidin-2-one) and an eight-membered carbocycle, with an N-benzyl substituent [1]. Its molecular formula is C₁₆H₂₁NO (MW 243.34 g/mol), and its computed logP is 3.5 [1]. The compound is indexed in ChEMBL (CHEMBL181129) and has publicly reported in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [2].

Why N-Benzyl Substitution Cannot Be Exchanged with Generic Azabicyclo[6.2.0]decan-10-one Analogs


The N-benzyl group in 9-benzyl-9-azabicyclo[6.2.0]decan-10-one is not a generic substituent; it is a critical determinant of the compound's biological profile. The parent scaffold, 9-azabicyclo[6.2.0]decan-10-one (CAS 4946-36-5), is primarily employed as a synthetic intermediate for β-lactam antibiotics and lacks any publicly reported antimalarial activity . Substituting the N-benzyl moiety with smaller alkyl groups (e.g., methyl, ethyl) or removing it entirely alters lipophilicity (ΔLogP >1.5), hydrogen bonding capacity, and target engagement, potentially abolishing the Plasmodium falciparum activity documented exclusively for this benzyl derivative [1]. Procurement of a generic analog without the N-benzyl group therefore cannot be assumed to replicate the biological profile.

Quantitative Evidence for Selecting 9-Benzyl-9-azabicyclo[6.2.0]decan-10-one Over Closest Analogs


Comparative Antimalarial Activity: Equivalent Potency Against Chloroquine-Sensitive and Resistant P. falciparum

9-Benzyl-9-azabicyclo[6.2.0]decan-10-one exhibited IC50 values of 8.1 µM (8100 nM) against the chloroquine-sensitive P. falciparum strain and 7.9 µM (7900 nM) against the chloroquine-resistant strain, indicating essentially equivalent potency regardless of chloroquine susceptibility (resistance ratio ≈ 0.98) [1]. In contrast, chloroquine typically shows a >5-fold increase in IC50 against resistant strains (from ~20 nM to >100 nM) [2]. IC90 and IC99 values were also similar between strains (IC90: 18.8 µM vs. 19.4 µM; IC99: 25.2 µM vs. 27.4 µM) [1].

Antimalarial Plasmodium falciparum Drug resistance

Enhanced Lipophilicity (LogP 3.5) Relative to Parent Scaffold

9-Benzyl-9-azabicyclo[6.2.0]decan-10-one has a computed LogP (XLogP3-AA) of 3.5 [1], which is substantially higher than the estimated LogP of approximately 1.5 for the unsubstituted parent compound 9-azabicyclo[6.2.0]decan-10-one (CAS 4946-36-5) [2]. This ΔLogP of >1.5 shifts the compound from a hydrophilic to a moderately lipophilic range, affecting membrane permeability, protein binding, and oral absorption potential.

Lipophilicity Drug-likeness Pharmacokinetics

Unique Bioactivity Annotation Within the Azabicyclo[6.2.0]decan-10-one Chemical Series

A search of ChEMBL and PubChem reveals that among azabicyclo[6.2.0]decan-10-one derivatives, only the N-benzyl analog (CHEMBL181129) has annotated bioactivity data for Plasmodium falciparum as of 2025 [1]. Other N-substituted analogs (e.g., N-methyl, N-ethyl) in this scaffold series lack any publicly reported biological activity [2]. This makes the benzyl derivative the sole characterized member of this scaffold with defined pharmacological parameters.

Chemical biology Scaffold hopping Phenotypic screening

Best Research and Industrial Application Scenarios for 9-Benzyl-9-azabicyclo[6.2.0]decan-10-one


Antimalarial Lead Optimization Against Chloroquine-Resistant P. falciparum

The compound's near-identical potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains (IC50 8.1 µM vs. 7.9 µM; resistance ratio ≈ 0.98) makes it a candidate for hit-to-lead optimization in antimalarial programs targeting drug-resistant parasites [1]. Unlike chloroquine, which loses potency by >5-fold against resistant strains [2], this compound retains activity, suggesting a mechanism orthogonal to chloroquine resistance pathways.

Chemical Probe Development for β-Lactam Target Engagement Studies

As a β-lactam with an N-benzyl substituent, the compound can serve as a starting point for developing activity-based probes or affinity reagents. The benzyl group provides a synthetic handle for further derivatization (e.g., installing fluorescent tags, biotin, or photoaffinity labels) while the β-lactam core may covalently engage serine hydrolases or penicillin-binding proteins [1].

Synthetic Intermediate for Functionalized Azabicyclo[6.2.0]decane Building Blocks

The parent scaffold 9-azabicyclo[6.2.0]decan-10-one is a recognized intermediate for β-lactam antibiotics [1]. The N-benzyl derivative offers enhanced lipophilicity (LogP 3.5 vs. ~1.5 for the parent) and may serve as a protected or functionalized intermediate in the synthesis of novel β-lactam analogs with improved pharmacokinetic properties [2].

Phenotypic Screening Libraries for Neglected Tropical Diseases

Given its documented antimalarial activity and the absence of bioactivity data for other N-substituted analogs in this scaffold series [1], this compound is uniquely positioned for inclusion in phenotypic screening libraries aimed at neglected tropical diseases, where whole-cell activity data can rapidly prioritize new chemical matter for mechanistic follow-up [2].

Quote Request

Request a Quote for 9-Benzyl-9-azabicyclo[6.2.0]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.